N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of 1,2,4-triazole derivatives functionalized with acetamide and heteroaromatic groups. Its structure features:
- Triazole core: Substituted at position 4 with an ethyl group and at position 5 with a pyridin-4-yl group.
- Acetamide side chain: Linked to the triazole via a sulfanyl bridge and terminated with a 3,5-dimethoxyphenyl group.
The 3,5-dimethoxyphenyl group may enhance solubility or binding specificity compared to other aryl substituents .
Properties
CAS No. |
557063-68-0 |
|---|---|
Molecular Formula |
C19H21N5O3S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H21N5O3S/c1-4-24-18(13-5-7-20-8-6-13)22-23-19(24)28-12-17(25)21-14-9-15(26-2)11-16(10-14)27-3/h5-11H,4,12H2,1-3H3,(H,21,25) |
InChI Key |
DBTFVMGLWGAPCG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the 3,5-dimethoxyphenyl precursorThe final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazolyl and pyridinyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and reported activities:
Key Findings from Comparative Studies
Pyridine Position :
- Pyridin-3-yl derivatives (e.g., VUAA1) show stronger Orco agonism in insect models compared to pyridin-4-yl variants .
- Pyridin-4-yl substitution (as in the target compound and OLC-12) may reduce receptor activation but improve selectivity for specific odorant receptors .
3,5-Dimethylphenyl: Linked to anti-inflammatory effects in preclinical models, suggesting substituent-dependent pharmacological diversification .
Triazole Core Modifications :
- Ethyl substitution at position 4 (common in VUAA1 and the target compound) is critical for Orco binding, while bulkier groups (e.g., 4-methylphenyl in ) may sterically hinder receptor interaction .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its intricate molecular structure, which includes a triazole ring , a pyridine ring , and a dimethoxyphenyl group . This unique architecture suggests potential applications in medicinal chemistry and pharmacology due to its diverse biological activities.
Molecular Characteristics
- Molecular Formula: C19H21N5O3S
- Molecular Weight: Approximately 411.5 g/mol
- Structural Features: The presence of sulfur and nitrogen-containing heterocycles is often associated with significant biological activity.
Synthesis
The synthesis of this compound typically involves several key reactions, highlighting the complexity of its molecular architecture. The multi-step synthetic pathway is crucial for achieving high yields and purity of the final product. Common methods include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the pyridine and dimethoxyphenyl groups via substitution reactions.
- Final acetamide formation through coupling reactions.
Antimicrobial Properties
This compound exhibits promising antimicrobial activity . Studies have shown that compounds with similar structures can inhibit bacterial growth and possess antifungal properties. The triazole moiety is particularly noted for its effectiveness against various pathogens.
Anticancer Activity
Research indicates that this compound may also demonstrate anticancer properties . Compounds containing triazole rings are known to interact with multiple biological targets involved in cancer progression. For instance, they can inhibit key enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
The biological activity of this compound can be attributed to its ability to interact with various biological receptors and enzymes:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It could bind to receptors that modulate cellular responses, influencing processes such as apoptosis and proliferation.
Case Studies
Several studies have evaluated the biological effects of similar compounds:
- Antimicrobial Study: A study published in 2021 demonstrated that triazole derivatives showed significant inhibition against Staphylococcus aureus and Candida albicans .
- Anticancer Research: A recent investigation highlighted the potential of triazole-containing compounds in reducing tumor growth in animal models by targeting CDK pathways .
Data Table: Biological Activities Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
